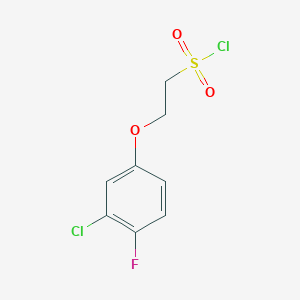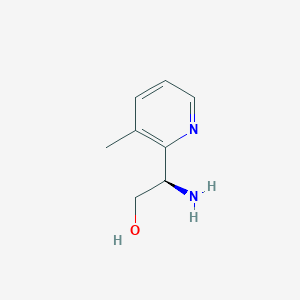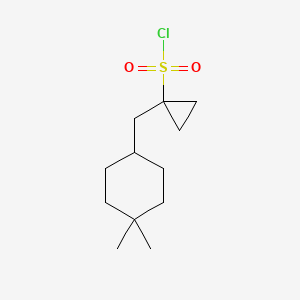
1-((4,4-Dimethylcyclohexyl)methyl)cyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4,4-Dimethylcyclohexyl)methyl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring bonded to a sulfonyl chloride group, with a 4,4-dimethylcyclohexylmethyl substituent
Métodos De Preparación
The synthesis of 1-((4,4-Dimethylcyclohexyl)methyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 4,4-dimethylcyclohexylmethanol with a cyclopropane derivative under specific conditions to form the desired product. Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity.
Análisis De Reacciones Químicas
1-((4,4-Dimethylcyclohexyl)methyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Addition Reactions: The cyclopropane ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-((4,4-Dimethylcyclohexyl)methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((4,4-Dimethylcyclohexyl)methyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The cyclopropane ring may also play a role in stabilizing the compound and enhancing its reactivity.
Comparación Con Compuestos Similares
Similar compounds to 1-((4,4-Dimethylcyclohexyl)methyl)cyclopropane-1-sulfonyl chloride include other cyclopropane derivatives and sulfonyl chlorides. the presence of the 4,4-dimethylcyclohexylmethyl group makes this compound unique in terms of its steric and electronic properties. This uniqueness can lead to different reactivity and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H21ClO2S |
|---|---|
Peso molecular |
264.81 g/mol |
Nombre IUPAC |
1-[(4,4-dimethylcyclohexyl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H21ClO2S/c1-11(2)5-3-10(4-6-11)9-12(7-8-12)16(13,14)15/h10H,3-9H2,1-2H3 |
Clave InChI |
KLZTWSRSWCADME-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)CC2(CC2)S(=O)(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


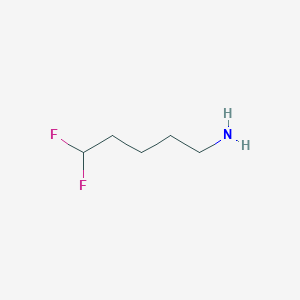

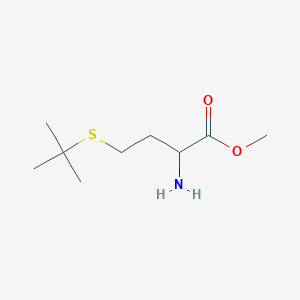




![2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylicacid](/img/structure/B13616235.png)
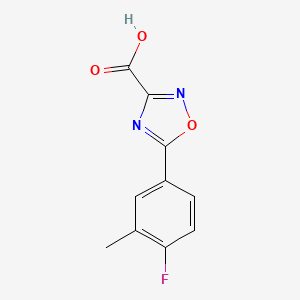
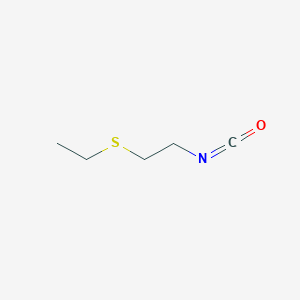

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B13616271.png)
